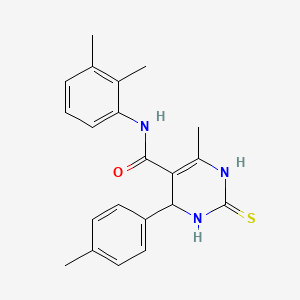

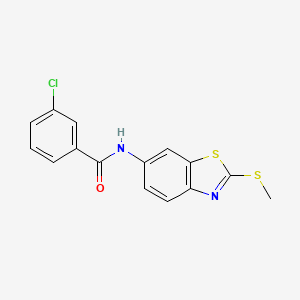

![molecular formula C9H8ClN3S B2613810 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 338406-68-1](/img/structure/B2613810.png)

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]aniline” is a chemical compound with the molecular formula C9H8ClN3S . It has an average mass of 225.698 Da and a monoisotopic mass of 225.012741 Da .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3N3OS/c11-9-8(16-17-19-9)5-15-6-1-3-7(4-2-6)18-10(12,13)14/h1-4,15,19H,5H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Antimicrobial Agents

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: has shown significant potential as an antimicrobial agent. The compound’s structure allows it to interact with microbial cell walls and disrupt essential biological processes, making it effective against a variety of bacterial and fungal pathogens . This application is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.

Anticancer Research

Research has indicated that N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline exhibits cytotoxic properties against certain cancer cell lines . Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for anticancer drug development. Studies are ongoing to optimize its efficacy and reduce potential side effects.

Agricultural Fungicides

In agriculture, N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is being explored as a fungicide. Its effectiveness in controlling fungal infections in crops can help improve yield and reduce losses due to plant diseases . This application is crucial for sustainable agriculture and food security.

Anti-inflammatory Agents

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antiviral Applications

N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: has shown promise in antiviral research. Its mechanism involves interfering with viral replication processes, making it effective against certain viruses . This application is particularly relevant in the development of new antiviral therapies.

Neuroprotective Agents

Recent studies suggest that N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases . This application is being explored for potential treatments for conditions like Alzheimer’s and Parkinson’s disease.

Mecanismo De Acción

Target of Action

Compounds with a thiadiazole ring, like “N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline”, are often associated with antibacterial activities . They might target bacterial cell wall synthesis or protein synthesis, but the exact target can vary widely depending on the specific compound and bacterial strain.

Propiedades

IUPAC Name |

N-[(5-chlorothiadiazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-9-8(12-13-14-9)6-11-7-4-2-1-3-5-7/h1-5,11H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUFTQYORJEYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(SN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

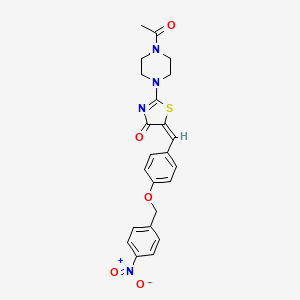

![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)

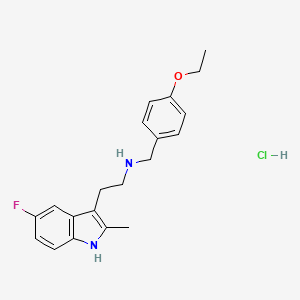

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)

![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)

![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)

![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)